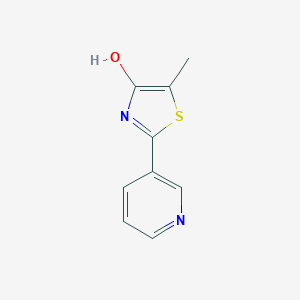

5-Methyl-2-(pyridin-3-yl)thiazol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyridin-3-yl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTFUXZJRDKVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377065 | |

| Record name | 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131786-48-6 | |

| Record name | 5-Methyl-2-(3-pyridinyl)-4-thiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131786-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a versatile method for the formation of the thiazole ring system. This document details the necessary precursors, a plausible multi-step experimental protocol, and the expected physicochemical and spectroscopic data for the key compounds involved.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The principal route for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halo carbonyl compound. In this specific case, the key precursors are nicotinothioamide and an α-haloacetoacetate ester, such as ethyl 2-chloroacetoacetate or ethyl 2-chloro-3-oxobutanoate.

The overall reaction proceeds in two main stages:

-

Preparation of Nicotinothioamide: The thioamide functional group is typically introduced by thionation of the corresponding amide, nicotinamide. This is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

-

Hantzsch Thiazole Synthesis: The synthesized nicotinothioamide is then reacted with an appropriate α-haloacetoacetate ester to form the thiazole ring, yielding the target molecule, this compound.

The logical workflow for this synthesis is depicted below.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Nicotinothioamide from Nicotinamide

Principle: This procedure involves the thionation of the amide group of nicotinamide using Lawesson's reagent.

Materials:

-

Nicotinamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a dry round-bottom flask, dissolve nicotinamide (1.0 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the nicotinamide is consumed.[1]

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure nicotinothioamide.

Step 2: Synthesis of this compound

Principle: This step is a Hantzsch thiazole synthesis, where the prepared nicotinothioamide is cyclized with ethyl 2-chloroacetoacetate.

Materials:

-

Nicotinothioamide (from Step 1)

-

Ethyl 2-chloroacetoacetate

-

Ethanol or another suitable solvent

-

Base (e.g., sodium bicarbonate or triethylamine)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Dissolve nicotinothioamide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add ethyl 2-chloroacetoacetate (1.0 to 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate, which may cause the product to precipitate.[2]

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

The signaling pathway for the Hantzsch thiazole synthesis is outlined below.

Caption: Signaling pathway of the Hantzsch thiazole synthesis.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product. Please note that while some of this data is based on published values for analogous compounds, it provides a reasonable expectation for this specific synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Nicotinamide | C₆H₆N₂O | 122.12 | 128-131 |

| Nicotinothioamide | C₆H₆N₂S | 138.19 | 195-198 |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | - |

| This compound | C₉H₈N₂OS | 192.24 | 202-205[3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the pyridine ring protons, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbon atoms of the pyridine and thiazole rings, the methyl carbon, and the carbonyl-like carbon of the thiazol-4-ol tautomer. |

| Mass Spec. (m/z) | Expected molecular ion peak [M+H]⁺ at approximately 193.04. |

| IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad), C=N stretching, and aromatic C-H stretching. |

This in-depth guide provides a solid foundation for researchers and scientists to approach the synthesis of this compound. The provided experimental protocols, while based on established chemical principles and analogous reactions, should be optimized and validated in a laboratory setting for the best results. The quantitative data presented serves as a useful benchmark for the characterization of the synthesized compounds.

References

Spectroscopic Characterization of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the structural features, predicted and reported spectroscopic data, and detailed experimental protocols for techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information herein is compiled from available literature and predictive models to serve as a foundational reference for the analysis and quality control of this compound.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group, a hydroxyl group, and a pyridine ring. The unique arrangement of these functional groups imparts specific chemical and physical properties that are of interest in medicinal chemistry due to the prevalence of thiazole and pyridine moieties in pharmacologically active molecules. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic and vibrational properties of this molecule, which are critical for its potential applications in drug discovery and development.

This guide presents a consolidation of available and predicted spectroscopic data and provides standardized, detailed protocols for obtaining high-quality analytical results.

Molecular Structure and Physicochemical Properties

The structural formula of this compound is presented below:

(Note: This is a simplified 2D representation)

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131786-48-6 | [1] |

| Molecular Formula | C₉H₈N₂OS | [1] |

| Molecular Weight | 192.24 g/mol | [1] |

| Melting Point | 202-205°C | [1] |

| Boiling Point (Predicted) | 390.6 ± 52.0°C | [1] |

| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.30 ± 0.20 | [1] |

| Flash Point (Predicted) | 190°C | [1] |

Spectroscopic Data

While a complete set of experimentally-derived spectra for this compound is not widely published, the following tables summarize the expected and reported data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for ¹H and ¹³C NMR are presented below.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Pyridine-H2 | ~9.1 | d | 1H |

| Pyridine-H4 | ~8.3 | d | 1H |

| Pyridine-H5 | ~7.5 | dd | 1H |

| Pyridine-H6 | ~8.7 | d | 1H |

| Thiazole-OH | ~10-12 (broad) | s | 1H |

| Thiazole-CH₃ | ~2.4 | s | 3H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| Thiazole-C2 | ~160 |

| Thiazole-C4 | ~165 |

| Thiazole-C5 | ~110 |

| Thiazole-CH₃ | ~12 |

| Pyridine-C2 | ~150 |

| Pyridine-C3 | ~128 |

| Pyridine-C4 | ~135 |

| Pyridine-C5 | ~124 |

| Pyridine-C6 | ~148 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Notes |

| 193.04 | [M+H]⁺ | Protonated molecular ion |

| 192.03 | [M]⁺ | Molecular ion |

| 164.03 | [M-CO]⁺ | Loss of carbon monoxide |

| 124.03 | [C₅H₄N₂S]⁺ | Fragmentation of the thiazole ring |

| 78.03 | [C₅H₄N]⁺ | Pyridyl fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 2950-2850 | C-H stretch | Aliphatic (Methyl) |

| ~1640 | C=N stretch | Thiazole and Pyridine |

| ~1580, ~1470 | C=C stretch | Aromatic (Pyridine) |

| ~1250 | C-O stretch | Hydroxyl |

| ~700-800 | C-S stretch | Thiazole |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly for conjugated systems.

Table 6: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

| λmax (nm) (Predicted) | Electronic Transition | Chromophore |

| ~260-280 | π → π | Pyridine ring |

| ~300-320 | π → π | Thiazole ring and conjugated system |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Analysis Conditions:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350°C.

-

Nebulizer Pressure: 30-50 psi.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions. Compare the observed mass with the calculated exact mass of the compound.

FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 (typically in the µg/mL range).

-

-

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Blank: Use the same solvent as used for the sample as a blank.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Workflow and Process Diagrams

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. The presented data, compiled from existing literature on analogous structures and predictive methods, offers a reliable reference for researchers. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data. Adherence to these standardized methods will facilitate the unambiguous structural confirmation and purity assessment of this compound, which is essential for its further investigation and potential development in various scientific and industrial applications.

References

Mass Spectrometry of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. The document outlines the predicted fragmentation pathways under common ionization techniques, offers a detailed experimental protocol for its analysis, and presents expected quantitative data in a structured format. This guide is intended to assist researchers in the structural elucidation and characterization of this and related thiazole derivatives.

Introduction

This compound is a heterocyclic compound featuring a substituted thiazole ring linked to a pyridine ring. Its molecular formula is C₉H₈N₂OS, with a molecular weight of 192.24 g/mol .[1] Mass spectrometry is an indispensable analytical technique for the characterization of such novel compounds, providing crucial information about their molecular weight and structure through the analysis of their fragmentation patterns. While specific experimental mass spectral data for this compound is not widely published, its behavior can be predicted based on the well-established fragmentation of thiazole and pyridine derivatives.[2][3]

Predicted Mass Spectral Data

Soft ionization techniques, such as Electrospray Ionization (ESI), are preferable for the analysis of polar compounds like this compound to preserve the molecular ion.[3] Under ESI, the compound is expected to be observed primarily as its protonated molecule, [M+H]⁺. Subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments would provide structural insights.

Table 1: Predicted Key Mass Spectral Peaks for this compound

| Predicted m/z | Proposed Fragment Ion | Notes |

| 193.04 | [M+H]⁺ | Protonated molecular ion |

| 165.04 | [M+H - CO]⁺ | Loss of carbon monoxide from the thiazol-4-ol ring |

| 150.02 | [M+H - CO - CH₃]⁺ | Subsequent loss of a methyl radical |

| 122.03 | [C₅H₄N₂S]⁺ | Fragmentation involving the thiazole ring and methyl group |

| 105.04 | [C₅H₅N]⁺ | Pyridine fragment |

| 78.03 | [C₅H₄N]⁺ | Pyridine ring fragment |

Predicted Fragmentation Pathway

The fragmentation of thiazole derivatives in mass spectrometry is known to be specific and can aid in structure elucidation.[2] For this compound, the initial protonation is likely to occur on the pyridine nitrogen or the thiazole nitrogen. The fragmentation pathways are predicted to involve characteristic losses from both the thiazole and pyridine rings.

A plausible fragmentation pathway for the protonated molecule is visualized below.

Experimental Protocols

A general experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is outlined below. This protocol can be adapted for other mass spectrometry systems.

Materials and Reagents

-

This compound (analytical standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Working Solution: Perform serial dilutions of the stock solution with a mixture of water and acetonitrile (1:1, v/v) containing 0.1% formic acid to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

Liquid Chromatography Parameters

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.[3]

-

Desolvation Gas: Nitrogen at a flow rate of 800 L/hr.[3]

-

Desolvation Temperature: 350 °C.[3]

-

Mass Range: Scan from m/z 50 to 400.[3]

-

Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for structural elucidation. For MS/MS, the protonated molecule (m/z 193.04) would be selected as the precursor ion and fragmented using collision-induced dissociation (CID) with argon as the collision gas.

Experimental Workflow

The general workflow for the LC-MS analysis of this compound is depicted in the following diagram.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. By utilizing the predicted fragmentation patterns and the detailed experimental protocol, researchers can effectively confirm the molecular weight and gain valuable structural insights into this and related compounds. The provided information serves as a robust starting point for the analytical characterization of this important class of molecules in drug discovery and development.

References

Physical and chemical properties of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol

An In-depth Technical Guide to 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 131786-48-6), a heterocyclic compound featuring both thiazole and pyridine moieties. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its known characteristics, proposed experimental protocols, and potential biological significance based on related structures. All quantitative data are presented in tabular format for clarity. Methodologies for key experiments are detailed, and logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Core Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for its application in research and development. These properties influence its solubility, reactivity, storage, and behavior in biological systems. The relatively high melting point suggests significant intermolecular forces, likely attributable to hydrogen bonding from the hydroxyl group and the nitrogen atoms within the heterocyclic rings. The predicted pKa value indicates the compound is predominantly in its neutral form at physiological pH, a key factor for bioavailability.

A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131786-48-6 | |

| Molecular Formula | C₉H₈N₂OS | |

| Molecular Weight | 192.24 g/mol | |

| Melting Point | 202-205°C | |

| Boiling Point | 390.6 ± 52.0°C (Predicted) | |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.30 ± 0.20 (Predicted) | |

| Flash Point | 190°C | |

| Storage Temperature | 2-8°C (Recommended) |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. While specific literature on this exact compound's synthesis is sparse, a reliable protocol can be proposed based on established methods for analogous thiazole derivatives, such as the Hantzsch thiazole synthesis.

Proposed Synthesis: Hantzsch Thiazole Synthesis

This method involves the reaction of a thioamide with an α-haloketone. For the target compound, pyridine-3-carbothioamide would react with an appropriate α-haloacetoacetate derivative.

Methodology:

-

Reactant Preparation: A solution of pyridine-3-carbothioamide (1 equivalent) is prepared in a suitable solvent such as absolute ethanol.

-

Reaction Initiation: Ethyl 2-chloro-3-oxobutanoate (1 equivalent) is added dropwise to the thioamide solution at room temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained for approximately 5-6 hours, with progress monitored by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, the mixture is cooled to room temperature and poured into cold water. The solution is then neutralized with a 10% sodium bicarbonate solution to precipitate the crude product.

-

Purification: The resulting solid is filtered, washed thoroughly with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol/water or DMF/acetic acid mixture.

Crystal structure analysis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol

A comprehensive in-depth technical guide on the crystal structure analysis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a substituted thiazole core. Such scaffolds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[1] X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of these molecules, offering critical insights into their conformation, intermolecular interactions, and potential binding modes with biological targets.[1] This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound, including detailed experimental protocols and data presentation based on closely related structures.

Synthesis and Crystallization

The initial step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis

The synthesis of pyridine-thiazole derivatives can be achieved through various established synthetic routes. A general approach involves the condensation of a substituted pyridine thioamide with an appropriate α-haloketone. For the title compound, this could involve the reaction of nicotinamide with a suitable thiazole precursor. The crude product is typically purified by recrystallization or column chromatography.[1][2]

Crystallization

Growing single crystals of sufficient size and quality is crucial for a successful X-ray diffraction experiment. Common techniques include:

-

Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture like dichloromethane/hexane).[1] The solution is filtered to remove any particulate matter and allowed to stand undisturbed, enabling the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam.[1] To minimize thermal vibrations, data is often collected at low temperatures (e.g., 100 K).[1] A series of diffraction images are collected at various crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.[1] The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined using least-squares methods to optimize the fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.[3]

Data Presentation

While specific crystallographic data for this compound is not publicly available, the following tables present representative data for closely related pyridine-thiazole structures to provide a comparative reference.

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Example 1: C₂₃H₁₅F₃N₂O₂S[4] | Example 2: C₆H₅N₃S₃[3] |

| Crystal Data | ||

| Formula | C₂₃H₁₅F₃N₂O₂S | C₆H₅N₃S₃ |

| Mᵣ | 440.44 | 215.31 |

| Crystal system | Orthorhombic | Monoclinic |

| Space group | Pbca | P2₁/c |

| a (Å) | 19.4157 (5) | 8.6596 (4) |

| b (Å) | 7.6564 (2) | 12.0159 (5) |

| c (Å) | 27.4040 (7) | 8.7865 (4) |

| α (°) | 90 | 90 |

| β (°) | 90 | 105.891 (2) |

| γ (°) | 90 | 90 |

| V (ų) | 4073.73 (18) | 878.52 (7) |

| Z | 8 | 4 |

| Data Collection | ||

| Diffractometer | Bruker X8 Proteum | Bruker APEX-II CCD |

| Radiation | Cu Kα (λ = 1.54178 Å) | Mo Kα (λ = 0.71073 Å) |

| T (K) | 273 | 296 |

| Reflections collected | 35383 | 6401 |

| Independent reflections | 3352 | 1547 |

| Refinement | ||

| R[F² > 2σ(F²)] | 0.055 | 0.035 |

| wR(F²) | 0.162 | 0.096 |

| S | 1.05 | 1.05 |

Table 2: Selected Bond Lengths and Angles for a Related Thiazole Structure (C₆H₅N₃S₃) [3]

| Bond | Length (Å) | Angle | (°) |

| S1—C1 | 1.724 (2) | C1—S2—C3 | 103.82 (8) |

| S2—C1 | 1.750 (2) | N1—C1—S1 | 114.99 (14) |

| S3—C3 | 1.718 (2) | N2—C2—S1 | 111.08 (15) |

| N1—N2 | 1.373 (2) | C4—N3—C3 | 110.83 (17) |

| N1—C1 | 1.311 (2) | C5—C4—N3 | 114.0 (2) |

| N2—C2 | 1.370 (2) | S3—C3—N3 | 113.84 (15) |

| N3—C3 | 1.317 (2) | ||

| N3—C4 | 1.371 (3) |

Experimental Protocols & Visualizations

General Synthesis Protocol

A generalized procedure for the synthesis of related thiazole derivatives involves refluxing a mixture of the appropriate starting materials in a suitable solvent, often with a catalyst.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration after cooling and purified by recrystallization.[2]

Caption: General workflow for the synthesis and purification of pyridine-thiazole derivatives.

Single-Crystal X-ray Diffraction Protocol

The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow, from crystal mounting to structure validation.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Structural Commentary

The analysis of related pyridine-thiazole structures reveals several key features. The thiazole and pyridine rings are typically planar, but the dihedral angle between them can vary depending on the substituents.[4] Intermolecular interactions, such as hydrogen bonds and π–π stacking, often play a crucial role in the crystal packing.[3] In the case of this compound, the hydroxyl group is expected to be a key participant in hydrogen bonding networks within the crystal lattice.

Conclusion

This technical guide has outlined the essential steps and considerations for the crystal structure analysis of this compound. While a definitive crystal structure for this specific compound is not yet in the public domain, the methodologies and representative data from closely related analogs provide a robust framework for researchers. The detailed protocols for synthesis, crystallization, and X-ray diffraction, along with the structured data presentation, serve as a valuable resource for scientists engaged in the structural elucidation of novel heterocyclic compounds for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of Pyridine-Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-thiazole hybrids represent a privileged scaffold in medicinal chemistry, consistently demonstrating a wide spectrum of biological activities. The unique combination of the electron-deficient pyridine ring and the versatile thiazole nucleus has led to the development of derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the initial biological screening process for these compounds, focusing on detailed experimental protocols, structured data presentation, and visualization of key workflows and pathways to facilitate research and development in this promising area.

Anticancer Activity Screening

A primary focus for pyridine-thiazole derivatives has been in oncology, where they have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by protein and lipid kinases.[1]

Data on In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Table 1: Anticancer Activity (IC50) of Selected Pyridine-Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone-based analogue | A549 (Lung Carcinoma) | ~0.008 - 0.015 | [2] |

| Pyridone-based analogue | MCF-7 (Breast Adenocarcinoma) | ~0.008 - 0.015 | [2] |

| Thiazole-based derivative | A549 / MCF-7 | ~0.050 - 0.120 | [2] |

| Compound 3 * | HL-60 (Promyelocytic Leukemia) | 0.57 | [3][4] |

| Compound 4h | HCT-116 (Colon Carcinoma) | 2.03 | [5] |

| Compound 4h | HepG-2 (Hepatocellular Carcinoma) | 2.17 | [5] |

| PytH·ClO₄ (Ligand) | U-937 (Human Monocytic Tumor) | 4.374 | [6] |

| Co(III) Complex 2 | U-937 (Human Monocytic Tumor) | 0.3976 | [6] |

| Benzothiazole derivative 19 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [7] |

| Thiazolo[5,4-b]pyridine 19a | PI3Kα (enzyme assay) | 0.0036 | [8] |

Note: Compound numbering is as per the cited literature.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyridine-thiazole test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)[10]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells in 100 µL of medium into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[2]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[11]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[11][12]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.[9]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualized Workflows and Pathways

Antimicrobial Activity Screening

Pyridine-thiazole derivatives have also been identified as potent agents against a range of bacterial and fungal pathogens. Their antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Data on Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Table 2: Antimicrobial Activity (MIC) of Selected Pyridine-Thiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 13a | S. aureus / B. subtilis (Gram +) | 46.9 | [14][15] |

| Compound 13a | E. coli / P. aeruginosa (Gram -) | 93.7 | [14][15] |

| Compound 13a | A. fumigatus (Fungus) | 7.8 | [14][15] |

| Compound 13a | C. albicans (Fungus) | 5.8 | [14][15] |

| Compound 5j | S. aureus | 1.66 | [16] |

| Compound 5j | C. albicans | 1.66 | [16] |

| Compound 7b | Various Pathogens | 0.22 - 0.25 | [17] |

| Compound 4c | S. aureus / B. cereus | 0.02 mM | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial substances in a liquid medium.[19]

Materials:

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds dissolved in a suitable solvent

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Plate Preparation: Dispense 100 µL of broth into all wells of a 96-well plate.[20]

-

Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last dilution column.[20] This creates a range of decreasing compound concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[21]

-

Inoculation: Add a specified volume (e.g., 5-10 µL) of the standardized inoculum to each well, except for a sterility control well (broth only).[20] Include a growth control well (broth + inoculum, no compound).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[22]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[13]

Visualized Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Instigating the In Vitro Anticancer Activity of New Pyridine-Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes: Synthesis, Structure, DFT, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. protocols.io [protocols.io]

In Silico Prediction of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico framework for the prediction of the biological activity of the novel small molecule, 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. In the absence of extensive experimental data, computational methods provide a crucial first step in identifying potential therapeutic targets, elucidating mechanisms of action, and guiding future experimental validation. This document details a systematic workflow encompassing target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, it provides standardized protocols for these computational experiments and presents a logical framework for interpreting the resulting data to hypothesize potential signaling pathway modulation. This guide is intended to serve as a practical resource for researchers in the early stages of drug discovery and development.

Introduction

The discovery and development of novel therapeutic agents is a complex, time-consuming, and costly endeavor. Computational, or in silico, approaches have emerged as indispensable tools to streamline this process by enabling the rapid screening of large chemical libraries and the prediction of the biological activities of small molecules.[1][2] This guide focuses on the application of these methods to a specific compound of interest: this compound.

The core structure of this molecule, featuring a thiazole ring linked to a pyridine moiety, is present in a variety of biologically active compounds.[3][4] Thiazole-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Similarly, the pyridine ring is a common scaffold in medicinal chemistry.[5] Given this precedent, it is plausible that this compound possesses significant bioactivity.

This document presents a structured in silico workflow to predict the potential biological targets of this compound, to model its interaction with these targets, and to assess its drug-like properties. The ultimate goal is to generate testable hypotheses that can be validated through subsequent in vitro and in vivo experimentation.

Physicochemical Properties of this compound

A foundational step in any bioactivity prediction is the characterization of the molecule's physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of a drug's efficacy and safety.

| Property | Value | Source |

| CAS Number | 131786-48-6 | [6] |

| Molecular Formula | C₉H₈N₂OS | [6] |

| Molecular Weight | 192.24 g/mol | [6] |

| Melting Point | 202-205°C | [6] |

| Boiling Point (Predicted) | 390.6±52.0°C | [6] |

| Density (Predicted) | 1.322±0.06 g/cm³ | [6] |

| pKa (Predicted) | 8.30±0.20 | [6] |

In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational techniques.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments outlined in the workflow.

Target Prediction

Objective: To identify potential protein targets of this compound using ligand-based and structure-based approaches.

Methodology:

-

Ligand Preparation:

-

The 2D structure of this compound will be drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

The structure will be converted to a 3D conformation and energy minimized using a suitable force field (e.g., MMFF94). This can be performed using software like Open Babel or MOE (Molecular Operating Environment).

-

-

Pharmacophore-Based Screening (e.g., PharmMapper):

-

The energy-minimized 3D structure of the compound will be submitted to a pharmacophore-based web server such as PharmMapper.

-

The server will extract key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) from the query molecule.

-

These features will be used to screen a database of pharmacophore models derived from known protein-ligand complexes.

-

The output will be a list of potential protein targets ranked by the fit score of the query molecule to the target's pharmacophore model.

-

-

Reverse Docking (e.g., SuperPred):

-

The 3D structure of the compound will be submitted to a reverse docking server like SuperPred.

-

The server will dock the query molecule against a library of known protein binding sites.

-

The results will be a list of potential targets ranked by the predicted binding affinity.

-

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the top-ranked potential targets identified in the previous step.

Methodology:

-

Target Protein Preparation:

-

The 3D structures of the identified target proteins will be downloaded from the Protein Data Bank (PDB).

-

The protein structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. This can be done using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).

-

-

Ligand Preparation for Docking:

-

The 3D structure of this compound will be prepared by assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.

-

-

Docking Simulation (e.g., AutoDock Vina):

-

A grid box will be defined to encompass the active site of the target protein.

-

Molecular docking will be performed using a program like AutoDock Vina. The software will explore different conformations and orientations (poses) of the ligand within the defined binding site.

-

The docking results will be a set of predicted binding poses ranked by their scoring function, which estimates the binding affinity (typically in kcal/mol).

-

ADMET Prediction

Objective: To assess the drug-likeness and pharmacokinetic properties of this compound.

Methodology:

-

SMILES Input:

-

The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound will be generated.

-

-

Web Server Analysis (e.g., SwissADME, pkCSM):

-

The SMILES string will be submitted to a comprehensive ADMET prediction web server.

-

The server will calculate a range of physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and potential toxicity endpoints.

-

Key parameters to analyze include:

-

Lipinski's Rule of Five: To assess drug-likeness.

-

Gastrointestinal (GI) absorption: To predict oral bioavailability.

-

Blood-Brain Barrier (BBB) penetration: To predict central nervous system activity.

-

Cytochrome P450 (CYP) inhibition: To assess potential for drug-drug interactions.

-

Toxicity predictions: Such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).

-

-

Potential Signaling Pathway Modulation

Based on the predicted protein targets, it is possible to hypothesize which signaling pathways might be modulated by this compound. For instance, if molecular docking predicts strong binding to a specific kinase, the corresponding kinase signaling pathway would be a prime candidate for further investigation.

Data Presentation

All quantitative data generated from the in silico experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Protein Targets and Docking Scores

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example: Kinase A (XXXX) | -8.5 | Lys72, Glu91, Asp184 |

| Example: GPCR B (YYYY) | -7.9 | Phe123, Trp256, Tyr308 |

| ... | ... | ... |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness |

| GI Absorption | High | Good oral bioavailability |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| hERG I Inhibitor | Low risk | Low risk of cardiotoxicity |

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction of the bioactivity of this compound. By following the outlined workflow and experimental protocols, researchers can generate valuable preliminary data to guide subsequent experimental studies. The integration of target prediction, molecular docking, and ADMET profiling allows for a holistic assessment of the compound's therapeutic potential and potential liabilities. The hypotheses generated from these computational studies will be instrumental in prioritizing experimental resources and accelerating the drug discovery process for this and other novel chemical entities.

References

- 1. journals.stmjournals.com [journals.stmjournals.com]

- 2. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 3. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]

- 6. This compound (131786-48-6) for sale [vulcanchem.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol

Disclaimer: Direct experimental data on the biological activity of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol is limited in publicly available scientific literature. This guide, therefore, presents potential therapeutic targets based on the well-documented activities of structurally related thiazole and pyridine derivatives. The quantitative data and experimental protocols provided are illustrative and based on methodologies commonly applied to analogous compounds.

Introduction: The Therapeutic Promise of Thiazole-Based Compounds

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities.[1][2][3] Derivatives of thiazole are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[4][5] The incorporation of a pyridine ring, another crucial pharmacophore, can further enhance the therapeutic potential of these molecules.[6][7][8] this compound combines these two key heterocyclic systems, suggesting a high potential for biological activity. This document outlines the prospective therapeutic targets of this compound based on an analysis of its structural congeners.

Potential Therapeutic Areas and Molecular Targets

Based on the established pharmacology of the 2-(pyridin-3-yl)thiazole scaffold and related molecules, three primary therapeutic areas are hypothesized for this compound: Oncology, Infectious Diseases, and Inflammatory Disorders.

Thiazole-containing compounds are known to target various components of cancer cell signaling pathways.[9][10][11] Key potential targets include protein kinases, which are often dysregulated in cancer.

-

Transforming Growth Factor-beta (TGF-β) Type I Receptor Kinase (ALK5): The TGF-β signaling pathway is crucial in cell growth, differentiation, and apoptosis.[1][3][12] Its aberrant activity is implicated in cancer progression. Structurally similar 5-(pyridin-2-yl)thiazoles have been identified as inhibitors of ALK5, suggesting this as a potential target.

-

PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.[2][13][14][15] The PI3K/Akt/mTOR axis is one of the most frequently activated signaling pathways in human cancers.[15] Thiazole derivatives have been shown to modulate this pathway, making it a plausible area of investigation.[6]

The thiazole moiety is a component of several antimicrobial agents.[16][17][18] Potential bacterial targets for this compound could include enzymes essential for bacterial survival.

-

Bacterial DNA Gyrase: This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription in bacteria.[19][20][21] Inhibition of DNA gyrase leads to bacterial cell death, making it a well-established antibiotic target.[20] Thiazole derivatives have been explored as DNA gyrase inhibitors.[22]

-

MurD Ligase: This enzyme is involved in the cytoplasmic steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. Inhibition of MurD would disrupt cell wall formation and lead to bacterial lysis.

Many thiazole derivatives exhibit potent anti-inflammatory properties.[23][24][25][26][27] The primary targets in this area are enzymes involved in the inflammatory cascade.

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[23][24] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. Thiazole-containing compounds have been identified as COX inhibitors.[24]

Quantitative Data for Structurally Related Compounds

The following tables summarize hypothetical and illustrative quantitative data for compounds structurally related to this compound, demonstrating the potency of the thiazole scaffold against the potential targets.

Table 1: Illustrative Anticancer Activity of Pyridinyl-Thiazole Analogs

| Compound Class | Target | Assay Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Pyridinyl-Thiazole Derivative | ALK5 | Kinase Assay | - | 0.05 - 0.5 | Hypothetical |

| Pyridinyl-Thiazole Derivative | PI3Kα | Kinase Assay | - | 0.1 - 1.0 | [6] |

| Pyridinyl-Thiazole Derivative | Cytotoxicity | MTT Assay | A549 (Lung) | 1.5 - 10 | [28] |

| Pyridinyl-Thiazole Derivative | Cytotoxicity | MTT Assay | MCF-7 (Breast) | 0.05 - 0.12 |[8][29] |

Table 2: Illustrative Antimicrobial Activity of Thiazole Analogs

| Compound Class | Target Organism | Assay Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Thiazole Derivative | Staphylococcus aureus | Broth Microdilution | 16 - 32 | [30] |

| Thiazole Derivative | Escherichia coli | Broth Microdilution | 16 - 64 | [30] |

| Thiazole Derivative | Candida albicans | Broth Microdilution | 8 - 16 |[30] |

Table 3: Illustrative Anti-inflammatory Activity of Thiazole Analogs

| Compound Class | Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiazole Derivative | COX-1 | Enzyme Inhibition | 5 - 15 | [24] |

| Thiazole Derivative | COX-2 | Enzyme Inhibition | 1 - 10 |[23] |

Detailed Experimental Protocols

The following are representative protocols for assays that would be used to evaluate the activity of this compound against its potential targets.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 enzyme.

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[31]

-

Prepare serial dilutions of the test compound in DMSO, followed by dilution in the kinase reaction buffer.

-

Prepare a solution of recombinant human ALK5 enzyme and a suitable substrate (e.g., casein or a specific peptide) in the kinase buffer.[31]

-

Prepare a solution of [γ-³³P]ATP in the kinase buffer.[31]

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted test compound, the ALK5 enzyme solution, and the substrate solution.[31]

-

Initiate the kinase reaction by adding the [γ-³³P]ATP solution.[31]

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[31]

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.[32][33]

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the existing medium with the medium containing the diluted compound and incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[32]

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[32]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle-treated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[34][35][36]

-

Preparation of Reagents and Inoculum:

-

Prepare a 2-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[34]

-

Culture the test microorganism (e.g., S. aureus) overnight.

-

Prepare a standardized bacterial suspension by adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[36]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[36]

-

-

Inoculation and Incubation:

-

Add the final bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[36]

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[34]

-

Visualizations of Signaling Pathways and Workflows

Caption: Potential inhibition of the TGF-β/ALK5 signaling pathway.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 4. neliti.com [neliti.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]

- 8. theaspd.com [theaspd.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: TGF - β Signaling Pathway [jove.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 21. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. jchemrev.com [jchemrev.com]

- 31. benchchem.com [benchchem.com]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 34. microbe-investigations.com [microbe-investigations.com]

- 35. protocols.io [protocols.io]

- 36. benchchem.com [benchchem.com]

Investigating the Mechanism of Action for Novel Thiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the investigation of the mechanism of action for novel thiazole compounds. Thiazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document outlines key signaling pathways implicated in the therapeutic effects of thiazole compounds, detailed experimental protocols for their evaluation, and a summary of quantitative data from recent studies.

Introduction to Thiazole Compounds

The thiazole ring is a fundamental heterocyclic scaffold present in numerous biologically active natural products and synthetic drugs. Its unique structural and electronic properties enable it to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. Many thiazole-based drugs are already established in the market, underscoring the therapeutic potential of this chemical motif. The mechanism of action of novel thiazole derivatives often involves the modulation of key signaling pathways through the inhibition of specific enzymes, such as protein kinases.

Key Signaling Pathways Targeted by Thiazole Compounds

Thiazole derivatives have been shown to exert their effects by targeting several critical signaling pathways implicated in various diseases. Understanding these pathways is crucial for elucidating the mechanism of action of novel thiazole-based drug candidates.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for anticancer drug development. Several novel thiazole compounds have been identified as potent inhibitors of key kinases within this cascade.[1]

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. The aberrant activity of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation. Thiazole derivatives have been developed as inhibitors of specific CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Novel Thiazole Compounds

The following tables summarize the in vitro activity of recently developed thiazole compounds against various biological targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity.

Table 1: Anticancer Activity of Novel Thiazole Derivatives

| Compound ID | Target/Cell Line | IC50 Value | Reference |

| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 μM | [1] |

| Compound 24 | PI3K | 2.33 nM | [1] |

| Derivatives 20 & 21 | PI3Kα | 9–290 nM | [1] |

| Compound 22 | PI3Kβ | 0.02 μM | [1] |

| Compound 25 | CDK9 | 0.64–2.01 μM | [1] |

| Compound 4c | MCF-7 | 2.57 ± 0.16 μM | [2] |

| Compound 4c | HepG2 | 7.26 ± 0.44 μM | [2] |

| Compound 4c | VEGFR-2 | 0.15 μM | [2] |

| Compound 11b | CDK2 | 0.416 µM | [3] |

| Compound 11b | HEPG-2 | 0.11 µM | [3] |

| Compound 11b | MCF-7 | 0.245 µM | [3] |

| Compound 11d | PC-3 | 0.23 µM | [3] |

| Compound 6 | A549 | 12.0 ± 1.73 µg/mL | [4] |

| Compound 6 | C6 | 3.83 ± 0.76 µg/mL | [4] |

| Compound 6a | EGFR | 0.184 μM | [5] |

| Compound 3 | HL-60 | 0.57 µM | [6] |

| Compound 5k | MDA-MB-231 (migration) | 176 nM | [7] |

| Compound 4m | BxPC-3, MOLT-4, MCF-7, BT-474, A-549 | 1.69–2.2 μM | [8] |

| Compound 8 | MCF-7 | 3.36 ± 0.06 μg/ml | [9] |

| Compound 6c | HepG2 | 2.6 µM | [10] |

| Compound 6c | HCT116 | 3.5 µM | [10] |

| Compound 5c | MCF-7 | 4.5 µM | [10] |

| Compound 5c | HepG2 | 5.4 µM | [10] |

Table 2: Anti-inflammatory Activity of Novel Thiazole Derivatives

| Compound ID | Target | IC50 Value | Reference |

| Compound 9b | COX-1 | 0.32 μM | [11] |

| Compound 9b | COX-2 | 9.23 μM | [11] |

| Compound 21b | COX-1 | 10 μM | [11] |

| Compound 6l | COX-1 | 5.55 µM | [12] |

| Compound 6l | COX-2 | 0.09 µM | [12] |

| Compound 6l | 5-LOX | 0.38 µM | [12] |

| Compound 16a | COX-2 | S.I. 134.6 | [13] |

| Compound 18f | COX-2 | S.I. 42.13 | [13] |

Table 3: Neuroprotective Activity of Novel Thiazole Derivatives

| Compound ID | Target | IC50 Value | Reference |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | AChE | 9 nM | [14] |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | BuChE | 0.646 μM | [14] |

| Compound 10 | AChE | 103.24 nM | [15] |

| Compound 16 | AChE | 108.94 nM | [15] |

| Compound 3g | AChE | 0.338 μM | [16] |

| Compound 3g | BuChE | 2.087 μM | [16] |

| Compound 2i | AChE | 0.028 ± 0.001 µM | [17] |

| Compound 7 | AChE | - | [18] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of novel thiazole compounds.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring system.

Workflow for Hantzsch Thiazole Synthesis

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thioamide (e.g., thiourea)

-

Solvent (e.g., ethanol)

-

Aqueous sodium carbonate (Na2CO3) solution (5%)

-

Stirring hotplate

-

Reaction vessel (e.g., round-bottom flask)

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the α-haloketone and thioamide in the solvent in the reaction vessel.

-

Heat the mixture with stirring for the appropriate time and temperature to drive the reaction to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing the aqueous Na2CO3 solution to neutralize the acid formed and precipitate the thiazole product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water to remove any remaining salts.

-

Air-dry the purified thiazole derivative.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.

Workflow for MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Thiazole compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the thiazole compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the thiazole compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a thiazole compound.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A solution

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-